molecular formula C28H42O2S2 B3339103 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) CAS No. 64953-47-5

2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)

Cat. No.: B3339103
CAS No.: 64953-47-5
M. Wt: 474.8 g/mol
InChI Key: OQNMSUCZVWYXHJ-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(4,6-di-tert-butylphenol): is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two phenolic groups connected by a disulfide bond, each phenolic group being substituted with two tert-butyl groups at the 4 and 6 positions. This compound is commonly used in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2,6-di-tert-butylphenol in the presence of sulfur or sulfur chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative coupling reactions. The process involves the use of specialized reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The disulfide bond in the compound can be reduced to form thiols.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Mechanism of Action

The primary mechanism by which 2,2’-Disulfanediylbis(4,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The disulfide bond also plays a role in stabilizing the compound and enhancing its antioxidant properties .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)disulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMSUCZVWYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558464
Record name 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-47-5
Record name 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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